N-Isopropylpyridine-2-sulfonamide
Overview
Description
N-Isopropylpyridine-2-sulfonamide (NIPS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. NIPS is a sulfonamide derivative of pyridine, which has been synthesized using various methods. The compound has been found to have potential applications in the field of drug discovery, particularly in the development of new therapeutic agents for the treatment of various diseases.
Scientific Research Applications
Chemical Synthesis
N-Isopropylpyridine-2-sulfonamide and its derivatives have been explored for their utility in chemical synthesis. For example, a study on solvent-free microwave-assisted preparation of N-(2-(pyridin-2-yl)ethyl)sulfonamides highlights their potential in creating bifunctional scaffolds suitable for conjugate addition reactions. These compounds, with Brønsted acidity and basicity sites, could have significant pharmaceutical or agrochemical applications (Ghattas, Carlin, Murkli, & Jacobs, 2014).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic sulfonamides, such as N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, has been explored. These processes typically involve nucleophilic addition reactions and cyclization steps, leading to novel compounds that could have a range of applications in medicinal chemistry (Rozentsveig et al., 2013).
Antidiabetic Potential
In the field of medicinal chemistry, research has been conducted on the synthesis of pyridine-based heterocyclic compounds having sulfonamide moieties, investigating their potential as antidiabetic agents. These compounds showed notable activity against alpha-amylase, an enzyme relevant in diabetes management (Sadawarte et al., 2021).
Structural Analysis
Studies on the structures of sulfonamide compounds, such as various 4-(methylphenylamino)pyridine-3-sulfonamides, have been conducted to understand their hydrogen-bonding arrangements and layer structures. These insights are crucial for designing compounds with specific properties and interactions (Kosutić Hulita et al., 2005).
Inhibition of Carbonic Anhydrase
Sulfonamide derivatives, including N-Isopropylpyridine-2-sulfonamide, have been studied for their role as inhibitors of carbonic anhydrase, a key enzyme in many physiological processes. This research is significant for developing drugs for conditions like glaucoma and certain types of cancer (Scozzafava et al., 1999).
Corrosion Inhibition
In the field of materials science, N-Isopropylpyridine-2-sulfonamide derivatives have been examined as potential corrosion inhibitors for metals like steel in acidic environments. This application is vital for protecting infrastructure and machinery (Sappani & Karthikeyan, 2014).
Hybrid Compound Development
Sulfonamide-based hybrid compounds, incorporating structures like N-Isopropylpyridine-2-sulfonamide, have been synthesized for various biological activities. These hybrids, which combine different pharmacologically active scaffolds, are explored for their potential in treating a range of diseases (Ghomashi et al., 2022).
Mechanism of Action
Target of Action
N-Isopropylpyridine-2-sulfonamide, like other sulfonamides, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including N-Isopropylpyridine-2-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria. By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial DNA synthesis, thereby exerting their antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by N-Isopropylpyridine-2-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, a key enzyme in this pathway, the compound prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for bacterial DNA synthesis .
Result of Action
The primary result of N-Isopropylpyridine-2-sulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts bacterial DNA synthesis, thereby inhibiting bacterial replication .
Action Environment
The action of N-Isopropylpyridine-2-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the presence of other substances that compete with it for binding to its target enzymes . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and temperature . Furthermore, due to their high resistance to biodegradation, sulfonamides can persist in the environment, potentially leading to long-term ecological risks .
properties
IUPAC Name |
N-propan-2-ylpyridine-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-7(2)10-13(11,12)8-5-3-4-6-9-8/h3-7,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZIICMRBTWGCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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